Sulfur trioxide-trimethylamine
Overview
Description
Sulfur trioxide-trimethylamine is a useful research compound. Its molecular formula is C3H9NO3S and its molecular weight is 139.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9838. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Infrared Absorption and Force Constants
- Sulfur trioxide-trimethylamine in solid state shows specific infrared spectra, providing insights into molecular structure and bonding. The NS bond's force constant is similar to that of sulfamic acid, indicating a donor-acceptor complex nature (Watari, 1964).
Novel Synthesis of Sultones
- This compound is involved in a novel method for synthesizing sultones, providing a simpler approach for preparing sulfur trioxide in situ, crucial for organic synthesis (Bassindale et al., 1999).
Hydrolysis Rate Influence
- Added salts like tetra-n-butylammonium bromide increase the first-order rate constant for aquation of this compound at 336 K, highlighting its reactivity in different environments (Blandamer et al., 1975).
Vasodilator Synthesis
- This compound reacts with diaminopyrimidine and triazine oxides to yield hypotensive heterocyclic O-sulfates, suggesting medical applications (Mccall et al., 1983).
Analytical Method for Sulfation Reaction
- An analytical method using this compound complex for quality assessment in sulfation reactions shows importance in drug synthesis and quality control (Ahirrao et al., 2022).
Reactivity in Aqueous Solutions
- The solubility and enthalpy changes of this compound in different aqueous solutions provide insight into its reactivity under varied conditions (Blandamer et al., 1981).
Atmospheric Chemistry
- This compound affects the formation of sulfuric acid dimers in atmospheric chemistry, relevant for understanding atmospheric processes (Jen et al., 2014).
Sulfation of Polysaccharides
- This compound is used for nondegradative sulfation of polysaccharides, crucial in creating diverse biologically active molecules (Papy-Garcia et al., 2005).
Matrix Isolation Infrared Study
- Studying complexes of this compound with sulfuric acid via infrared spectroscopy provides insights into molecular interactions and structure (Rozenberg et al., 2014).
Lithium-Ion Battery Application
- This compound complexes are investigated as electrolyte additives in lithium-ion batteries, emphasizing their role in energy storage technology (Demeaux et al., 2017).
Base-Assisted Reactions
- The compound is involved in base-assisted displacement reactions, highlighting its role in organic synthesis and reaction mechanisms (Balcells et al., 2006).
Gaseous State Study
- Investigating the infrared spectrum and thermodynamic properties of gaseous sulfur trioxide offers fundamental insights into its physical and chemical properties (Lovejoy et al., 1962).
Sulfation in Organic Synthesis
- This compound complex facilitates regioselective sulfation in organic synthesis, useful in creating specific molecular structures (Guilbert et al., 1994).
Raman Spectra in Liquid State
- The Raman spectra of liquid sulfur trioxide and its solutions in various solvents provide insights into its polymeric forms and molecular interactions (Gillespie & Robinson, 1961).
Flavonoid Sulfates Synthesis
- This compound is used in synthesizing flavonoid sulfates, demonstrating its role in creating compounds with potential biological activities (Barron & Ibrahim, 1988).
Diagenesis in Sedimentary Environments
- Its reaction with phytyl derivatives under simulated early diagenesis conditions is significant for understanding sulfur incorporation in sedimentary environments (Rowland et al., 1993).
N-Substituted Imidobissulfates Synthesis
- The compound aids in synthesizing N-substituted imidobissulfates, highlighting its utility in advanced organic synthesis (Kanetani & Yamaguchi, 1974).
Acetylcholinesterase Inhibitory Activity
- This compound is used in synthesizing compounds with acetylcholinesterase inhibitory activity, suggesting potential pharmacological applications (Richmond et al., 2011).
Hydrolysis Kinetics
- Studies on its hydrolysis kinetics in different mediums provide a deeper understanding of its chemical behavior in aqueous environments (Fleischfresser & Lauder, 1962).
Odorous Compounds in Wastewater
- It is identified in wastewater treatment studies, showing its relevance in environmental chemistry and odor management (Hwang et al., 1995).
Mechanism of Action
Target of Action
Sulfur trioxide-trimethylamine (SO3-TMA) primarily targets molecules that undergo sulfonation, a chemical process that attaches a sulfate group to an organic compound . This includes a wide range of bioactive small molecules such as polysaccharides, proteins, flavonoids, and steroids .
Mode of Action
SO3-TMA acts as a reagent for sulfonation and sulfamation reactions . It is a high-activity sulfate group donor , meaning it readily provides sulfate groups for attachment to other molecules. The trimethylamine part of the complex serves as a Lewis base, moderating the reactivity of the sulfur trioxide and enabling controlled selectivity in the sulfonation process .
Biochemical Pathways
SO3-TMA is involved in various biochemical pathways through its role in sulfonation reactions. For example, it is used in the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides . These sulfated molecules play significant roles in diverse biological processes, including cell signaling, modulation of immune and inflammation response, anti-coagulation, anti-atherosclerosis, and anti-adhesive properties .
Result of Action
The result of SO3-TMA’s action is the production of sulfated compounds. These compounds have various effects at the molecular and cellular level, depending on the specific compound being sulfated. For instance, sulfate-conjugated resveratrol metabolites have been associated with anti-HIV-1 activity .
Action Environment
The action of SO3-TMA can be influenced by various environmental factors. For instance, it is known to be corrosive and aggressively hygroscopic . It should be stored at 2-8°C and handled with appropriate safety measures due to its corrosive nature . Its reactivity can also be influenced by the presence of other substances, such as water, oxygen, and other oxidizing agents .
Safety and Hazards
Sulfur trioxide-trimethylamine complex is harmful if swallowed and causes severe skin burns and eye damage . It is combustible and may emit acrid smoke and corrosive fumes when heated . Personal protective equipment is recommended when handling this substance .
Relevant Papers The paper “Sulfation made simple: a strategy for synthesising sulfated molecules” discusses the challenges with the synthesis of organosulfates and reports the development of a tributylsulfoammonium betaine as a high yielding route to organosulfates .
Biochemical Analysis
Biochemical Properties
Sulfur trioxide-trimethylamine is a highly active sulfate group donor, effectively catalyzing multiple reactions in organic synthesis . It interacts with various biomolecules, including carbohydrates, steroids, proteins, and aliphatic or alicyclic scaffolds . For instance, it has been used in the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides .
Cellular Effects
The cellular effects of this compound are largely dependent on its role in sulfation reactions. Sulfation is a critical post-translational modification that can influence protein function, cell signaling pathways, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound acts as a sulfate group donor, facilitating the transfer of sulfate groups to various biomolecules in sulfation reactions . This can lead to changes in the activity of enzymes, alterations in gene expression, and modifications of other biomolecules .
Temporal Effects in Laboratory Settings
It is known to be a solid at room temperature with good stability
Metabolic Pathways
This compound is involved in the sulfation pathway, a critical biochemical pathway. Sulfation reactions, facilitated by this compound, play a key role in the metabolism of various biomolecules
Properties
IUPAC Name |
N,N-dimethylmethanamine;sulfur trioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXASQZJWWGZNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.O=S(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185505 | |
Record name | Sulphur trioxide trimethylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3162-58-1, 17736-86-6 | |
Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3162-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17736-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulphur trioxide trimethylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylamine, compound with sulphur trioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017736866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3162-58-1 | |
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Record name | Sulphur trioxide trimethylamine (1:1) | |
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Record name | Sulphur trioxide--trimethylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Trimethylamine, compound with sulphur trioxide | |
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Record name | Sulfur trioxide-trimethylamine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes sulfur trioxide-trimethylamine suitable for synthesizing sulfated molecules?
A1: this compound serves as a convenient source of sulfur trioxide (SO3), a potent electrophile. This complex offers a controlled release of SO3, enabling efficient sulfation reactions with various substrates like carbohydrates, without the need for harsh conditions associated with using pure SO3.
Q2: How does this compound specifically react with carbohydrates to install sulfate groups?
A2: The sulfation process typically involves activating hydroxyl groups on the carbohydrate molecule. This can be achieved using various strategies:
- Regioselective Sulfation using Protecting Groups: To achieve sulfation at a specific hydroxyl group, other hydroxyl groups are often protected. A common strategy involves converting the target hydroxyl group into a stannylene acetal, which reacts preferentially with this compound. []
- Diarylborinic Acid Catalysis: Recent research demonstrates that diarylborinic acids can catalyze the site-selective sulfation of carbohydrate derivatives at the equatorial position of a cis-1,2-diol group, using this compound as the sulfate source. [] This method showcases enhanced selectivity, even in the presence of free primary hydroxyl groups.
Q3: What is the impact of sulfation on the physicochemical properties of the target molecules?
A3: Sulfation significantly alters the physicochemical properties of molecules:
- Solubility: Sulfation generally increases water solubility, as observed with a water-insoluble polysaccharide isolated from Grifola frondosa mycelium. [, ] This enhanced solubility facilitates further biological activity evaluations.
- 13C NMR Spectra: The introduction of sulfate groups, particularly ortho-disulfation, induces characteristic shifts in the 13C NMR spectra of flavonoids, aiding structural elucidation. []
- Mass Spectrometry: Negative FAB-MS spectra provide valuable information for characterizing di- and trisulfated flavonoids. []
Q4: What are the documented applications of this compound in synthesizing biologically relevant sulfated molecules?
A4: The reagent plays a crucial role in synthesizing diverse molecules with potential therapeutic implications:
- Selectin Ligands/Inhibitors: Sulfated and phosphorylated beta-D-galacto- and lactopyranosides, containing fatty-alkyl residues, synthesized using this compound, exhibited inhibitory activity against P-, L-, and E-selectins, suggesting their potential as anti-inflammatory agents. []
- Heparinoids: This reagent enables the synthesis of [35S]-labelled heparinoids, which are crucial tools for studying the biological activity and distribution of these anticoagulant compounds. []
- Galectin Inhibitors: Regioselective 3′-O-sulfation of vanillin lactosides, facilitated by this compound, generates potential galectin inhibitors, highlighting its utility in carbohydrate-based drug discovery. []
- TF Antigen Analogues: The synthesis of the 3′-O-sulfated TF antigen, employing this compound, allows for the preparation of glycodendrimersomes to investigate lectin binding, crucial for understanding cell recognition processes. []
Q5: Are there any safety concerns regarding the handling and use of this compound?
A5: While this compound offers a more controlled way to introduce sulfate groups compared to pure SO3, it is still crucial to handle it with caution. The reagent is moisture-sensitive and releases trimethylamine, a pungent and potentially toxic gas, upon reaction. Therefore, appropriate safety measures, including working in well-ventilated areas and using personal protective equipment, are essential.
Q6: How is this compound analyzed and quantified?
A6: Analytical techniques like titration can be employed to determine the amount of active sulfur trioxide in this compound complexes. This ensures the accurate usage of the reagent in synthetic procedures. []
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